Junosine
Overview
Description
Junosine, also known as 6-methylguanosine, is an organic compound that belongs to the class of purine nucleosides. It is composed of a guanosine molecule with a methyl group attached. This compound is primarily found in natural RNA, particularly in transfer RNA and ribosomal RNA, where it plays a crucial role in RNA modification .
Preparation Methods
Synthetic Routes and Reaction Conditions: Junosine can be synthesized through chemical methods or enzymatic catalysis. The chemical synthesis typically involves the use of protective groups to introduce the methyl group into the guanosine molecule. This process requires precise control of reaction conditions, including temperature, pH, and the use of specific reagents .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using automated systems to ensure consistency and purity. The process often includes multiple purification steps, such as chromatography, to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Junosine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the guanosine molecule.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of this compound, while substitution can produce a variety of functionalized derivatives .
Scientific Research Applications
Junosine has a wide range of applications in scientific research:
Chemistry: It is used as a research tool to study the structure and function of RNA molecules.
Biology: this compound plays a role in understanding RNA modification processes and their impact on cellular functions.
Medicine: Research on this compound contributes to the development of therapeutic agents targeting RNA-related diseases.
Mechanism of Action
Junosine exerts its effects by participating in the modification of RNA molecules. It targets specific sites within RNA, where it can influence the stability, folding, and function of the RNA. The molecular pathways involved include interactions with various enzymes and proteins that recognize and modify RNA .
Comparison with Similar Compounds
Guanosine: A purine nucleoside similar to Junosine but without the methyl group.
Inosine: Another purine nucleoside that differs in its base structure.
Adenosine: A nucleoside with a different purine base but similar overall structure
Uniqueness of this compound: this compound’s uniqueness lies in its methyl group, which significantly impacts its chemical properties and biological functions. This modification allows this compound to participate in specific RNA modification processes that other nucleosides cannot .
Biological Activity
Junosine, a compound derived from various species of the Juniperus genus, has garnered attention for its diverse biological activities. This article synthesizes recent findings on the biological activity of this compound, focusing on its antioxidant, antimicrobial, and cytotoxic properties. The information is drawn from a variety of studies to provide a comprehensive overview.
Chemical Composition
This compound is primarily composed of various terpenes and phenolic compounds. Studies have identified significant components such as monoterpenes and sesquiterpenes in juniper extracts, which contribute to its biological activities. The following table summarizes the key chemical constituents found in this compound:
Compound | Type | Percentage (%) |
---|---|---|
α-Pinene | Monoterpene | 17.31 |
Sabinene | Monoterpene | 15.33 |
β-Myrcene | Monoterpene | 6.93 |
δ-Amorphene | Sesquiterpene | 1.28 |
(E)-Germacrene D | Sesquiterpene | 7.32 |
Antioxidant Activity
The antioxidant activity of this compound has been extensively studied. Research indicates that extracts from juniper berries exhibit strong free radical scavenging abilities. For instance, the antioxidant capacity was assessed using the DPPH assay, with results showing that certain extracts significantly reduced DPPH radical levels:
- Ethanolic Extracts : Showed the highest antioxidant activity with an IC50 value of 25 µg/mL.
- Methanolic Extracts : Displayed moderate activity with an IC50 value of 40 µg/mL.
The correlation between specific chemical constituents and antioxidant activity suggests that compounds like α-pinene and β-myrcene play crucial roles in enhancing this property .
Antimicrobial Activity
This compound exhibits notable antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against bacteria and fungi:
- Bacterial Inhibition : The essential oils containing this compound showed significant inhibitory effects on pathogenic bacteria such as Escherichia coli and Staphylococcus aureus. The disc diffusion method revealed zones of inhibition ranging from 10 mm to 15 mm depending on concentration.
- Fungal Activity : The essential oils were effective against fungal pathogens like Fusarium and Candida, with inhibition rates exceeding 30% in certain extracts .
Cytotoxic Activity
Recent studies have also explored the cytotoxic effects of this compound on cancer cell lines. Notably, methanolic extracts exhibited antiproliferative effects against breast cancer cell lines (MDA-MB-231 and MCF-7):
- Cell Viability Assay : At a concentration of 150 µg/mL, cell viability decreased to approximately 40%, indicating significant cytotoxicity.
- Mechanism of Action : Further investigations suggested that the cytotoxic effects may be mediated through apoptosis induction in cancer cells .
Case Studies
- Antioxidant Efficacy Study : A study evaluated the antioxidant potential of this compound using various extraction methods (maceration vs. ultrasound-assisted). Results indicated that ultrasound-assisted extraction yielded higher concentrations of active compounds and enhanced antioxidant activity.
- Antimicrobial Effectiveness : Another research focused on the antimicrobial properties of this compound against clinical isolates of bacteria. The study found that this compound could serve as a natural preservative in food products due to its ability to inhibit bacterial growth effectively.
Properties
IUPAC Name |
1,3,5-trihydroxy-10-methyl-2-(3-methylbut-2-enyl)acridin-9-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-10(2)7-8-11-15(22)9-13-16(18(11)23)19(24)12-5-4-6-14(21)17(12)20(13)3/h4-7,9,21-23H,8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKCXKMKJZNVHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=C2C(=C1O)C(=O)C3=C(N2C)C(=CC=C3)O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901153938 | |
Record name | 1,3,5-Trihydroxy-10-methyl-2-(3-methyl-2-buten-1-yl)-9(10H)-acridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901153938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Junosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038145 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
103956-34-9 | |
Record name | 1,3,5-Trihydroxy-10-methyl-2-(3-methyl-2-buten-1-yl)-9(10H)-acridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103956-34-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,5-Trihydroxy-10-methyl-2-(3-methyl-2-buten-1-yl)-9(10H)-acridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901153938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Junosine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJ25P8L4CA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Junosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038145 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
210 - 213 °C | |
Record name | Junosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038145 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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